7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
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Overview
Description
7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a methyl group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through etherification reactions using 4-methoxyphenol and an appropriate alkylating agent.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-fluorobenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one
- 7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Comparison
Compared to similar compounds, 7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is unique due to the presence of both the methoxyphenyl and methyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19FO4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C24H19FO4/c1-15-22(28-14-16-3-7-18(25)8-4-16)12-11-20-21(13-23(26)29-24(15)20)17-5-9-19(27-2)10-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
XXORQXUJQKVWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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